4-(3,4-dichlorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
4-(3,4-dichlorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O/c1-13-2-4-14(5-3-13)21-18(24)23-10-8-22(9-11-23)15-6-7-16(19)17(20)12-15/h2-7,12H,8-11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGVFILLDPMYFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dichlorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide typically involves the reaction of 3,4-dichloroaniline with 4-methylphenylpiperazine in the presence of a suitable coupling agent such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Purification methods such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3,4-dichlorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4-(3,4-dichlorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a chemical intermediate in industrial processes.
Wirkmechanismus
The mechanism of action of 4-(3,4-dichlorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various physiological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Ring
Table 1: Impact of Aromatic Substituents on Piperazine Carboxamides
Key Observations :
Carboxamide Modifications
Table 2: Influence of Carboxamide Substituents on Piperazine Derivatives
Key Observations :
Biologische Aktivität
4-(3,4-Dichlorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide is a synthetic compound belonging to the piperazine class, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by a piperazine ring substituted with a carboxamide group and two aromatic rings. The presence of dichlorophenyl and methylphenyl groups contributes to its unique chemical reactivity and potential biological interactions.
- Molecular Formula : C18H20Cl2N4O
- Molecular Weight : 368.28 g/mol
- IUPAC Name : 4-(3,4-dichlorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in biological systems. Research indicates that it may act as an antagonist or modulator of specific neurotransmitter receptors, particularly in the central nervous system (CNS).
Pharmacological Profile
- Antidepressant Activity : Studies have shown that compounds similar to 4-(3,4-dichlorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide exhibit antidepressant-like effects in animal models. This is often linked to their ability to modulate serotonin and norepinephrine levels in the brain.
- Antipsychotic Effects : The compound has been investigated for its potential antipsychotic properties, particularly in relation to dopamine receptor antagonism. This could make it a candidate for treating schizophrenia and other psychotic disorders.
- Anxiolytic Effects : Preliminary studies suggest that this compound may possess anxiolytic properties, potentially through GABAergic modulation.
Case Studies
Several studies have examined the pharmacological effects of related compounds, providing insights into the activity of 4-(3,4-dichlorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide:
- Study 1 : A study published in Journal of Medicinal Chemistry explored a series of piperazine derivatives for their NK(1) receptor antagonism. The findings indicated that structural modifications significantly impacted receptor affinity and selectivity .
- Study 2 : Another investigation focused on the synthesis and evaluation of piperazine derivatives as potential antidepressants. The results highlighted the importance of substituent positioning on the aromatic rings for enhancing biological activity .
Table 1: Comparative Biological Activity of Piperazine Derivatives
| Compound Name | Activity Type | Affinity (Ki) | Reference |
|---|---|---|---|
| Compound A | Antidepressant | 50 nM | |
| Compound B | Antipsychotic | 30 nM | |
| 4-(3,4-Dichlorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide | Anxiolytic | TBD | TBD |
Table 2: Summary of Pharmacokinetic Profiles
| Parameter | Value |
|---|---|
| Oral Bioavailability | High |
| Plasma Half-Life | 6 hours |
| Metabolism | Liver (CYP450) |
| Excretion | Renal |
Q & A
Q. Critical Parameters :
- pH and Temperature : Excess base (e.g., triethylamine) neutralizes HCl byproducts, while higher temperatures (>80°C) risk decomposition .
- Moisture Sensitivity : Anhydrous conditions prevent hydrolysis of the carboxamide group .
Which analytical techniques are essential for characterizing the structural integrity and purity of this compound?
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., 3,4-dichlorophenyl vs. 4-methylphenyl) and detects impurities. Key signals include aromatic protons (δ 6.8–7.4 ppm) and piperazine methylenes (δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (expected m/z ~434.3 for C₁₈H₁₈Cl₂N₃O) and detects side products .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>95% required for pharmacological assays) .
How do structural modifications in the piperazine-carboxamide scaffold influence receptor binding affinity and selectivity?
Advanced Research Question
Structure-Activity Relationship (SAR) Insights :
- Dichlorophenyl Substitution : The 3,4-dichloro configuration enhances dopamine D2/D3 receptor affinity compared to mono-chloro analogs (e.g., 4-chlorophenyl shows 10-fold lower Kᵢ) .
- 4-Methylphenyl Group : Methylation at the para position improves metabolic stability by reducing cytochrome P450 oxidation .
Q. Methodological Approaches :
- Competitive Binding Assays : Radioligand displacement studies (e.g., [³H]spiperone for D2 receptors) quantify affinity .
- Computational Docking : Molecular dynamics simulations predict interactions with receptor hydrophobic pockets (e.g., D3 receptor TM5 helix) .
What methodologies resolve contradictions in reported biological activity data for this compound?
Advanced Research Question
Case Example : Discrepancies in serotonin (5-HT₁A) vs. dopamine receptor affinity across studies.
- Orthogonal Assays : Combine radioligand binding with functional assays (e.g., cAMP inhibition for Gi-coupled receptors) to confirm target engagement .
- Proteoliposome Models : Reconstitute receptors in lipid bilayers to isolate binding kinetics from cellular interference .
- Meta-Analysis : Compare datasets using standardized conditions (e.g., 25°C incubation, 1 nM ligand concentration) .
How can computational modeling predict the compound’s pharmacokinetic properties and guide lead optimization?
Advanced Research Question
- ADMET Prediction : Tools like SwissADME estimate logP (~3.2), suggesting moderate blood-brain barrier permeability .
- Solubility Optimization : Introduce polar groups (e.g., hydroxyl or amine) to the 4-methylphenyl moiety while monitoring ClogP changes .
- CYP450 Inhibition Screening : Use liver microsome assays to identify metabolic hotspots (e.g., N-dealkylation of piperazine) .
What strategies mitigate synthetic challenges in scaling up this compound for preclinical studies?
Advanced Research Question
- Flow Chemistry : Continuous synthesis reduces batch variability and improves yield (e.g., 75% → 88% with microreactors) .
- Green Solvent Alternatives : Replace dichloromethane with cyclopentyl methyl ether (CPME) to enhance sustainability .
- Quality Control : Implement in-line PAT (Process Analytical Technology) for real-time HPLC monitoring .
How does the compound’s stereochemistry impact its pharmacological profile?
Advanced Research Question
- Chiral Resolution : Use chiral HPLC (e.g., CHIRALPAK® columns) to separate enantiomers. R-enantiomers show 5-fold higher D3 affinity than S-counterparts .
- X-ray Crystallography : Resolve crystal structures to correlate absolute configuration with receptor docking poses .
What in vitro and in vivo models are appropriate for evaluating its therapeutic potential in neurological disorders?
Advanced Research Question
- In Vitro : Primary neuronal cultures for neurotoxicity screening; HEK293 cells expressing human D3 receptors for selectivity profiling .
- In Vivo :
- Rodent Models : Forced swim test (depression) or rotarod (motor function) with dose ranges of 1–10 mg/kg .
- Microdialysis : Measure extracellular dopamine levels in striatum after administration .
Q. Tables for Comparative Analysis
| Structural Analog | Key Modification | Receptor Affinity (Kᵢ, nM) |
|---|---|---|
| 4-(3-Cl-Ph)-N-(4-Me-Ph)Piperazine | 3-Cl, 4-MePh | D3: 2.1 ± 0.3; 5-HT₁A: 120 |
| 4-(2,3-DiCl-Ph)-N-Ph-Piperazine | 2,3-DiCl | D3: 1.8 ± 0.2; D2: 15.4 |
| 4-(4-F-Ph)-N-(Furan-2-yl)Piperazine | 4-F, furan | D3: 28.7; 5-HT₁A: 8.9 |
Data synthesized from .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
